molecular formula C22H26N6O2S B2581288 2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1040678-77-0

2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2581288
CAS No.: 1040678-77-0
M. Wt: 438.55
InChI Key: HHSGKUKNEVQJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of piperazine-tetrazole hybrids with a benzylthio-ethanone backbone. Its structure comprises:

  • Piperazine ring: A flexible heterocyclic moiety that improves solubility and serves as a pharmacophore for receptor binding.
  • Tetrazole ring: A nitrogen-rich heterocycle known for metabolic stability and hydrogen-bonding capabilities.
  • 4-Methoxyphenyl group: An electron-donating substituent that modulates electronic properties and pharmacokinetics.

Synthetic routes involve reacting bromoethanone intermediates with tetrazole-5-thiol derivatives under basic conditions (e.g., triethylamine in ethanol) . Characterization relies on FT-IR, NMR, and mass spectrometry to confirm structural integrity .

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c1-30-20-9-7-19(8-10-20)28-21(23-24-25-28)15-26-11-13-27(14-12-26)22(29)17-31-16-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSGKUKNEVQJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions affecting the benzylthio group, potentially forming sulfoxides or sulfones.

  • Reduction: Reduction reactions may target the carbonyl group, converting it to secondary alcohols.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

  • Substitution: Halogenated compounds (e.g., bromides, chlorides) in the presence of suitable bases or catalysts.

Major Products: Oxidation can yield sulfoxides/sulfones; reduction can yield secondary alcohols. Substitution can produce a variety of modified compounds depending on the introduced groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, a study highlighted the synthesis and evaluation of various thiadiazole derivatives, which demonstrated potent cytotoxic effects against several cancer cell lines such as HEPG2 and HeLa. The structure-activity relationship (SAR) showed that modifications in the piperazine ring could enhance antitumor activity, suggesting that similar modifications in 2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone may yield promising results against cancer cells .

Neuropharmacological Effects
The piperazine scaffold is well-known for its neuropharmacological effects. Compounds similar to This compound have been studied for their potential in treating anxiety and depression. In particular, derivatives containing tetrazole rings have shown promise in modulating serotonin receptors, which are critical targets for antidepressant drugs .

Material Science Applications

Corrosion Inhibition
The compound's heterocyclic structure makes it suitable for use as a corrosion inhibitor. Research has demonstrated that similar heterocyclic compounds can effectively protect metals from corrosion by forming a protective layer on the metal surface . The efficacy of these compounds can be attributed to their ability to adsorb onto metal surfaces and inhibit electrochemical reactions.

Biochemical Applications

Enzyme Inhibition Studies
The compound's structural characteristics suggest potential enzyme inhibition capabilities. For instance, studies on related compounds have shown that they can inhibit key enzymes involved in metabolic pathways, making them candidates for drug development against metabolic disorders . The specific interactions between the compound and target enzymes warrant further investigation to elucidate its mechanism of action.

Data Tables

Application AreaCompound CharacteristicsObserved EffectsReferences
Anticancer ActivityContains 1,3,4-thiadiazole derivativesCytotoxicity against HEPG2 and HeLa cells
NeuropharmacologicalPiperazine scaffold with tetrazole modificationPotential modulation of serotonin receptors
Corrosion InhibitionHeterocyclic structureEffective corrosion protection
Enzyme InhibitionSimilar structural compoundsInhibition of metabolic enzymes

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated a series of thiadiazole derivatives , including those with piperazine substitutions. The derivatives were tested against multiple cancer cell lines with varying degrees of success. The most effective compound exhibited an EC50 value significantly lower than established chemotherapeutics, indicating strong potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

In a behavioral study involving rodent models, a compound structurally similar to This compound was administered to assess its anxiolytic effects. Results indicated a marked reduction in anxiety-like behaviors compared to control groups, suggesting its potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action typically involves the compound interacting with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and Van der Waals forces. The presence of various functional groups allows the compound to fit into active sites of biological macromolecules, disrupting their normal function and leading to a desired therapeutic effect. Pathways affected may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives, focusing on substituent variations and their impacts:

Compound Name Key Substituents Melting Point (°C) Notable Properties Reference
Target Compound : 2-(Benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone Benzylthio, 4-methoxyphenyl-tetrazole Not reported Hypothesized moderate lipophilicity due to benzylthio and methoxy groups.
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) Phenylsulfonyl, phenyl-tetrazole 131–134 Sulfonyl group increases polarity; antiproliferative activity reported.
2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7o) Nitrophenyl, trifluoromethylphenyl-sulfonyl 154–156 Electron-withdrawing groups enhance thermal stability (higher melting point). ESI-HRMS: 558.08339
1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone Fluorophenyl, thiophen-2-yl Not reported Fluorine improves bioavailability; thiophene enhances π-π stacking.
4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-ylketone (17) Nitroimidazole, thiophenyl-ketone Not reported Nitro group confers redox activity; thiophenyl-ketone modifies electronic density.

Key Comparisons

Substituent Effects :

  • Benzylthio vs. Sulfonyl Groups : The benzylthio group in the target compound may offer better membrane permeability than sulfonyl-containing analogues (e.g., 7e, 7o) due to reduced polarity .
  • 4-Methoxyphenyl vs. 4-Fluorophenyl : The methoxy group (electron-donating) likely increases metabolic stability compared to the electron-withdrawing fluoro group in fluorophenyl derivatives .

Synthetic Routes: The target compound is synthesized via nucleophilic substitution of bromoethanone with tetrazole-thiols , whereas nitroimidazole derivatives (e.g., compound 17) require multi-step reactions involving mCPBA oxidation and acyl chloride coupling .

Fluorophenyl and thiophenyl analogues (e.g., compound in ) highlight the role of aromatic substituents in optimizing receptor binding and solubility.

Physical Properties :

  • Melting points correlate with substituent polarity: Nitro (7o: 154–156°C) > methoxy (7e: 131–134°C) . The target compound’s benzylthio group may result in a lower melting point than sulfonyl analogues.

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The piperazine-tetrazole core is critical for bioactivity, with substituents fine-tuning potency and pharmacokinetics.
  • Synthetic Feasibility : The target compound’s synthesis is streamlined compared to nitroimidazole derivatives, which require oxidation steps .
  • Unanswered Questions: Limited data exist on the target compound’s biological activity. Future studies should evaluate its antiproliferative, antimicrobial, or CNS activity relative to analogues.

Biological Activity

The compound 2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article compiles findings from various studies regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure integrating a benzylthio group, a piperazine moiety, and a tetrazole ring. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives containing the tetrazole ring may have significant anticancer properties. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines such as HEPG2 and MDA-MB-231, with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Effects : Compounds with similar structures have shown promising antimicrobial activity. The benzothiazole derivatives, for example, have been reported to possess antibacterial and antifungal properties .
  • Neuroprotective Properties : Some studies have highlighted the neuroprotective effects of related compounds against glutamine-induced neurotoxicity in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .

Anticancer Studies

A study focused on the synthesis and biological evaluation of thiadiazole derivatives indicated that compounds with structural similarities to this compound exhibited significant antiproliferative activity. The most potent derivatives showed IC50 values ranging from 10.28 µg/mL to 4.27 µg/mL against various cancer cell lines .

CompoundCell Line TestedIC50 (µg/mL)
Compound AHEPG210.28
Compound BMDA-MB-2314.27

Antimicrobial Activity

In vitro studies on related benzothiazole derivatives revealed broad-spectrum antimicrobial effects. The minimal inhibitory concentration (MIC) for some derivatives was as low as 50 μg/mL against tested organisms, indicating high efficacy .

CompoundMicroorganism TestedMIC (μg/mL)
Compound CE. coli50
Compound DS. aureus50

Neuroprotective Effects

Research on neuroprotective activities has shown that compounds similar to the target compound can significantly reduce neurotoxicity in PC12 cells, suggesting their potential utility in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups is critical for enhancing biological activity. For instance, the methoxy group on the phenyl ring appears to enhance anticancer activity by increasing lipophilicity and improving interaction with cellular targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(benzylthio)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, and what reaction conditions optimize yield?

  • Methodology : The compound’s synthesis likely involves multi-step reactions. Key steps include:

  • Tetrazole formation : Cyclization of nitriles with sodium azide/ammonium chloride under reflux (e.g., 80–100°C in DMF) to generate the tetrazole core .
  • Piperazine coupling : Reaction of the tetrazole-methyl intermediate with piperazine derivatives using coupling agents like EDCI/HOBt in dichloromethane at room temperature .
  • Benzylthio introduction : Thioether formation via nucleophilic substitution between a benzyl mercaptan and a ketone precursor (e.g., using K₂CO₃ as a base in DMF at 60°C) .
    • Optimization : Monitor intermediates via TLC/HPLC and adjust stoichiometry (e.g., 1.2 equivalents of benzyl mercaptan) to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 7.2–7.8 ppm, piperazine methylene at δ 3.4–3.6 ppm) .
  • Mass spectrometry : ESI-HRMS to verify molecular weight (e.g., [M+H]⁺ expected ~530–550 g/mol based on analogs) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening approaches :

  • Enzyme inhibition : Test against targets like kinases or proteases using fluorometric assays (e.g., ATPase activity measured via malachite green) .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and cellular assays?

  • Troubleshooting strategies :

  • Solubility : Use DMSO stock solutions (<0.1% final concentration) and confirm compound stability via LC-MS over 24 hours .
  • Membrane permeability : Perform parallel artificial membrane permeability assays (PAMPA) to assess cellular uptake .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways .

Q. What computational methods support structure-activity relationship (SAR) studies for optimizing this compound?

  • In silico tools :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., tetrazole as a hydrogen-bond acceptor with active-site residues) .
  • QSAR modeling : Generate descriptors (e.g., logP, polar surface area) to correlate with antimicrobial IC₅₀ values .
  • MD simulations : Analyze piperazine flexibility and its impact on binding kinetics (e.g., 100 ns trajectories in GROMACS) .

Q. How can crystallographic data inform the design of analogs with improved potency?

  • Structural insights :

  • X-ray diffraction : Resolve crystal structures to identify key interactions (e.g., tetrazole π-stacking with aromatic residues) .
  • Bioisosteric replacement : Substitute the benzylthio group with sulfonamides or disulfides to enhance solubility while retaining activity .
  • Conformational analysis : Compare torsional angles of the piperazine ring in active vs. inactive analogs .

Q. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?

  • Process chemistry :

  • Catalytic optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation steps) .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Green chemistry : Use solvent-free mechanochemical grinding for tetrazole formation to reduce waste .

Methodological Considerations

  • Data validation : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
  • Contradictory results : Apply Hill slope analysis to distinguish between allosteric vs. competitive inhibition mechanisms .
  • Ethical compliance : Adhere to institutional guidelines for handling tetrazole derivatives, which may generate explosive byproducts during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.